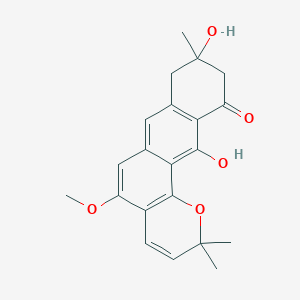
Vismione B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vismione B is a natural product found in Cratoxylum sumatranum, Cratoxylum cochinchinense, and other organisms with data available.
Scientific Research Applications
Antiprotozoal Activity
Vismione B has shown promising results in antiprotozoal activity. It exhibited a broad range of antiprotozoal activities against Trypanosoma brucei rhodesiense, T. cruzi, Leishmania donovani, and Plasmodium falciparum. In a study, this compound interfered with Trypanosoma cruzi infection in Vero cells and human stem cell-derived cardiomyocytes, indicating its potential as a lead molecule for treatment development for Chagas disease (Sass et al., 2019). Another study highlighted its activity against the human malaria parasite Plasmodium falciparum, suggesting its use as a potent antimalarial (François et al., 1999).
Antimicrobial and Antifungal Effects
This compound has demonstrated effectiveness against various microorganisms. Research on Vismia species identified this compound as one of the active constituents with cytotoxic activity, indicating its potential in treating infections (Hussein et al., 2003). Additionally, the anti-virulence effect of Vismia guianensis against Candida albicans and Candida glabrata was notable, with vismione D (structurally related to this compound) showing promising antifungal activity (Motta et al., 2022).
Cytotoxic Properties
Several studies have explored the cytotoxic properties of this compound. It showed high activity against Plasmodium falciparum and was identified as a potent agent against human small cell lung cancer cell lines (Laphookhieo et al., 2009). Furthermore, this compound and related compounds have been studied for their potential as scaffolds for the development of new antibiotics against Gram-positive bacteria (Casciaro et al., 2022).
Properties
Molecular Formula |
C21H22O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9,12-dihydroxy-5-methoxy-2,2,9-trimethyl-8,10-dihydronaphtho[6,7-h]chromen-11-one |
InChI |
InChI=1S/C21H22O5/c1-20(2)6-5-13-15(25-4)8-11-7-12-9-21(3,24)10-14(22)16(12)18(23)17(11)19(13)26-20/h5-8,23-24H,9-10H2,1-4H3 |
InChI Key |
RUKXXSDGTORZFO-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C3=C(C4=C(CC(CC4=O)(C)O)C=C3C=C2OC)O)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C4=C(CC(CC4=O)(C)O)C=C3C=C2OC)O)C |
Synonyms |
vismione B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


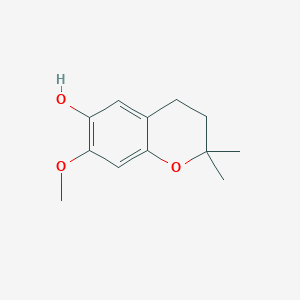
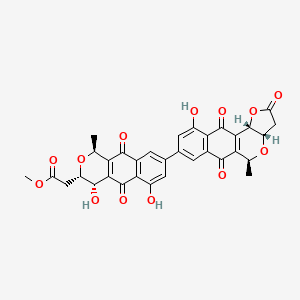

![2-Butyl-5-methylsulfinyl-3-[[4-[2-(propylcarbamoylsulfamoyl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B1248476.png)
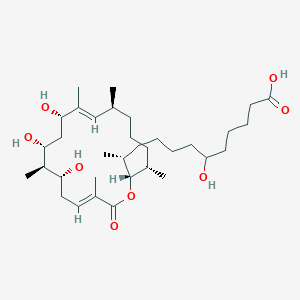

![1-[4-(2,4-Dimethylphenyl)piperazino]-3-[3,5-dimethoxy-4-(benzyloxy)phenyl]-2-propene-1-one](/img/structure/B1248482.png)
![(2S)-2-methyl-4-[12-[(2S,5R)-5-[(Z,1R)-1,6,7-trihydroxyhexadec-10-enyl]oxolan-2-yl]dodecyl]-2H-furan-5-one](/img/structure/B1248483.png)
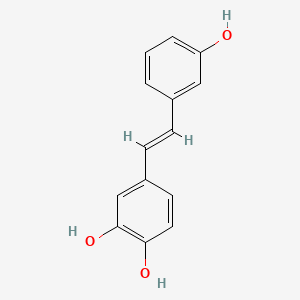
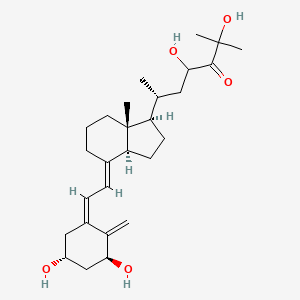
![Phenol, 4-[bis(2-iodoethyl)amino]-](/img/structure/B1248487.png)



